Purity Specification Benchmarking Against Nearest Commercially Available Analogs
The target compound is offered with a purity specification of ≥95% (HPLC), which matches or exceeds the typical purity range of the closest commercially listed analogs. This provides a consistent baseline for SAR studies where impurity‑driven artifacts must be minimized .
| Evidence Dimension | Minimum purity specification (area % by HPLC) |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | N-(3,4-dimethoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 1002043-04-0): purity not explicitly specified by vendor; N-(4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 904826-25-1): ≥95% |
| Quantified Difference | Comparable minimum purity; target compound does not sacrifice purity relative to the most common fluorophenyl analog. |
| Conditions | Vendor‑reported purity by HPLC; no orthogonal purity assay performed. |
Why This Matters
Procurement officers can directly substitute the target compound into established protocols without additional purification steps, avoiding the time and solvent costs associated with re‑purification of lower‑purity analogs.
